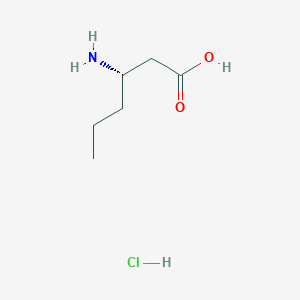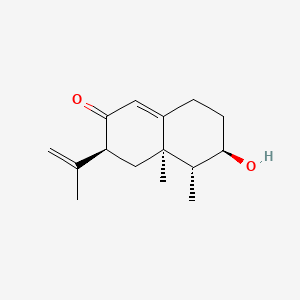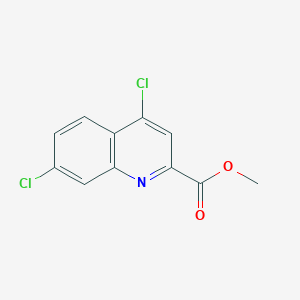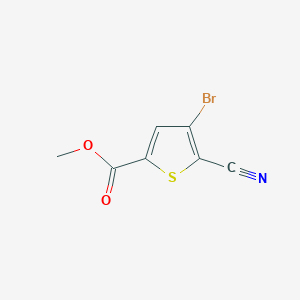
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole
Descripción general
Descripción
The compound 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is a phosphine ligand that is likely to be used in coordination chemistry and catalysis. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrrole derivatives, which can be useful in understanding the behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives is a well-established area of research due to their significance in pharmaceuticals and materials science. For instance, the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives is achieved through [3 + 2] cycloaddition reactions, demonstrating the versatility of pyrrole scaffolds in constructing compound libraries for drug discovery . Similarly, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions indicates that pyrrole derivatives can be synthesized under mild conditions with high yields, which is beneficial for the development of environmentally friendly processes . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. X-ray diffraction studies have been used to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, which can provide valuable information for the design of new compounds with desired three-dimensional shapes . Although the specific molecular structure of this compound is not discussed, the general principles of conformational analysis would apply.
Chemical Reactions Analysis
Pyrrole derivatives participate in a variety of chemical reactions, which can lead to the formation of complex heterocyclic structures. For example, 1-(2-Isocyanophenyl)pyrroles react with aldehydes, oxiranes, and acetals to yield pyrrolo[1,2-a]quinoxalines . The reactivity of pyrrole derivatives can be influenced by substituents on the pyrrole ring, as seen in the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives . These reactions highlight the potential for this compound to engage in various chemical transformations, possibly leading to new materials or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are affected by their molecular structure and substituents. For instance, the electronic properties of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives are influenced by the nature of the substituents, with electron-donating groups enhancing electrical conductivity . The thermal stability of these polymers is also notable, with good stability up to 400°C . These findings suggest that this compound may exhibit interesting electronic properties and thermal stability, depending on its specific structure and substituents.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : This compound has been used as a catalyst in various organic reactions. For instance, gold(I)-catalyzed rearrangement of N-aryl 2-alkynylazetidines to pyrrolo[1,2-a]indoles utilized a related gold catalyst, 2-biphenyl-dicyclohexylphosphino-gold(I) hexafluoroantimonate, demonstrating the compound's relevance in facilitating complex organic transformations (Kern et al., 2013).
Development of Novel Organic Compounds : Research has been conducted on synthesizing novel organic compounds using this chemical. For example, the synthesis and reactions of 2-(2-Aminoanilino)cyclohepta[b]pyrroles leading to various complex molecules were explored, indicating the broader utility of related pyrrole compounds in creating new chemical entities (Abe et al., 1990).
Photophysical Properties : Studies on compounds like 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles have revealed interesting photophysical properties, such as greenish metallic luster and absorption bands in the UV–vis–NIR spectrum. This suggests potential applications in materials science, particularly in the development of materials with unique optical properties (Ogura et al., 2006).
Synthesis of Complex Molecules : There's ongoing research in using such compounds for the synthesis of complex molecules like pyrrolo[1,2-a]quinolines and ullazines. These syntheses are important for the development of pharmaceuticals and other organic materials (Das et al., 2016).
Chirality and Catalysis : Research into enantiopure 2-(dicyclohexylphosphino)-1,1′-biphenyl derivatives has shown their effectiveness as ligands in catalytic processes. This is significant for the synthesis of chiral molecules, which are crucial in pharmaceutical development (Jean et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NOP/c1-25-22-16-9-8-15-21(22)24-18-10-17-23(24)26(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZAKZRALSJLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696509 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672937-63-2 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






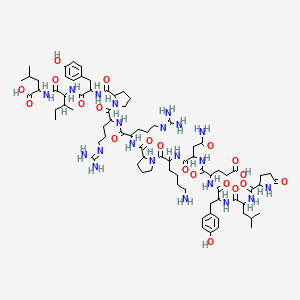
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)
![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)
![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

